

A Technical Guide to the Physical Properties of Diphenylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylsilane*

Cat. No.: *B1312307*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylsilane ((C₆H₅)₂SiH₂) is an organosilicon compound that serves as a vital building block and reagent in a multitude of chemical syntheses. Characterized by a silicon atom bonded to two phenyl groups and two hydrogen atoms, its unique reactivity and physical characteristics make it a valuable component in the production of silicone polymers, resins, and in various reduction reactions. This guide provides an in-depth overview of the core physical properties of **diphenylsilane**, outlines standard experimental protocols for their determination, and offers a visual workflow for one of these key measurements.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and material properties.

Diphenylsilane is a colorless liquid under standard conditions.^[1] A summary of its key physical properties is presented below.

Property	Value	Units	Conditions
Molecular Formula	$(C_6H_5)_2SiH_2$	-	-
Molecular Weight	184.31	g/mol	-
Appearance	Clear colorless liquid	-	Ambient
Melting Point	< 20	°C	-
Boiling Point	95-97	°C	13 mmHg
	126-128	°C	12 mmHg
Density	0.993	g/mL	25 °C
Refractive Index	1.579	nD	20 °C
Flash Point	98	°C	Closed cup
Solubility	Decomposes in water; Miscible with organic solvents	-	-

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like **diphenylsilane**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

Apparatus:

- Thiele tube
- Thermometer (-10 to 300 °C)
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or hot plate)
- Liquid paraffin or silicone oil
- Stand and clamps

Procedure:

- A small volume (2-3 mL) of **diphenylsilane** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the **diphenylsilane** in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in a Thiele tube containing heat-stable oil, ensuring the **diphenylsilane** is below the oil level.
- The side arm of the Thiele tube is gently heated.[2] This design promotes convection currents that ensure uniform heating of the oil bath.[2]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.
- The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[4][5]

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (± 0.0001 g)
- Thermometer
- Distilled water
- Filter paper

Procedure:

- The pycnometer is thoroughly cleaned and dried, and its mass is accurately weighed (m_0).[\[4\]](#)
[\[6\]](#)
- The pycnometer is filled with distilled water, and the stopper is inserted, allowing excess water to exit through the capillary. The exterior is dried, and the filled pycnometer is weighed (m_1).
- The pycnometer is emptied, dried, and then filled with **diphenylsilane** in the same manner as with the water. The filled pycnometer is weighed again (m_2).
- The temperature of the laboratory is recorded.
- The density of **diphenylsilane** (ρ_s) is calculated using the following formula:

$$\rho_s = ((m_2 - m_0) / (m_1 - m_0)) * \rho_w$$

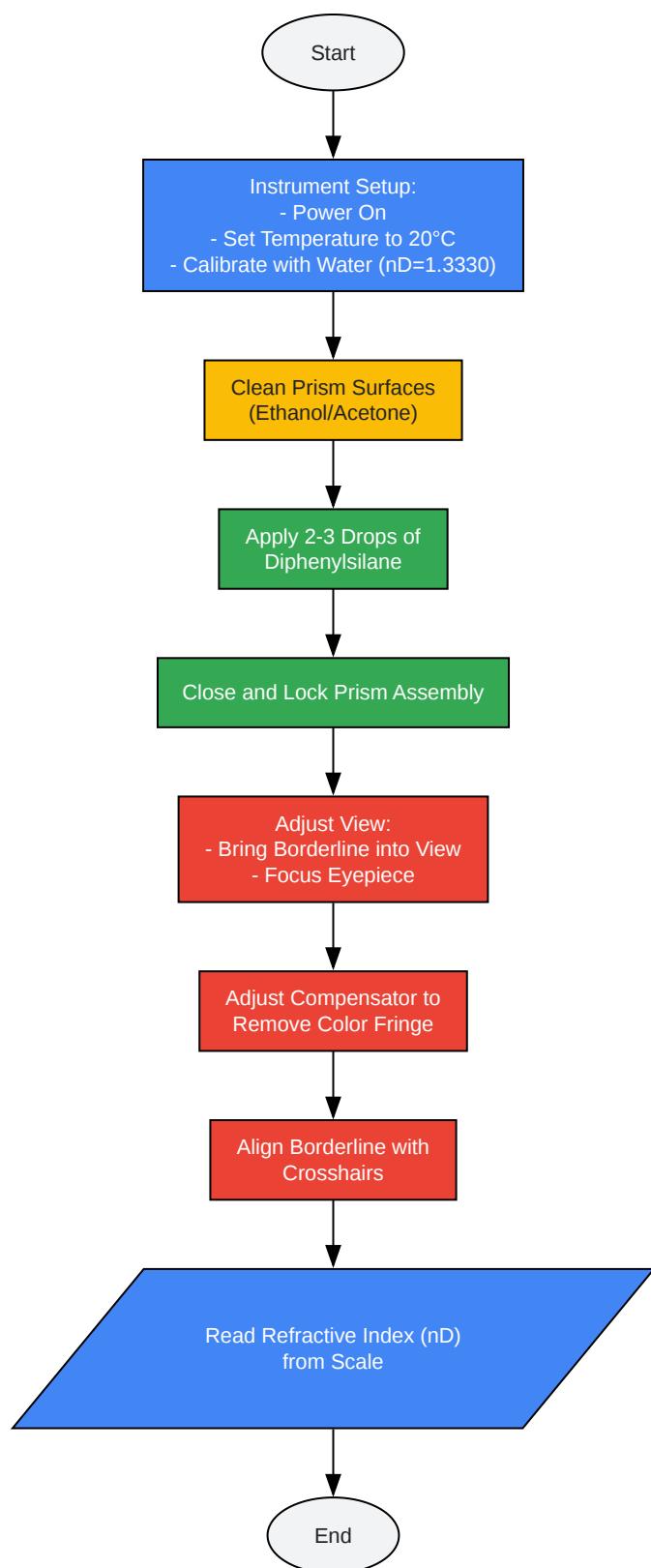
where ρ_w is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property used for identification and purity assessment.[\[7\]](#)

Apparatus:

- Abbe Refractometer
- Constant temperature water bath (circulator)
- Light source (typically sodium D-line, 589 nm)
- Disposable pipette
- Lint-free tissues
- Ethanol or acetone (for cleaning)


Procedure:

- The refractometer is turned on, and the temperature is set to 20 °C using the circulating water bath. Allow time for the prisms to equilibrate.[\[8\]](#)
- The prism assembly is opened. The surfaces of both the measuring and illuminating prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry completely.[\[9\]](#)
- A few drops of **diphenylsilane** are placed onto the center of the measuring (lower) prism using a disposable pipette.[\[8\]](#)
- The prism assembly is gently closed and locked.
- The light source is positioned to illuminate the prisms.
- While looking through the eyepiece, the coarse adjustment knob is turned until the light and dark fields become visible.
- The fine adjustment knob is used to bring the borderline between the light and dark fields into sharp focus.
- If a colored band is visible at the borderline, the compensator dial is adjusted to eliminate the color and produce a sharp, black-and-white line.

- The fine adjustment knob is used to align the borderline precisely with the center of the crosshairs.
- The refractive index value is read from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the refractive index of a liquid sample using an Abbe refractometer.

[Click to download full resolution via product page](#)

Caption: Workflow for Refractive Index Measurement.

Safety and Handling

Diphenylsilane is a chemical that requires careful handling. It is known to cause skin and serious eye irritation.^{[10][11]} It is also sensitive to moisture and air. Therefore, it should be handled in a well-ventilated area, preferably under an inert atmosphere. Standard personal protective equipment, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, should be worn at all times. In case of contact, skin should be washed immediately with soap and water, and eyes should be flushed with copious amounts of water for at least 15 minutes. Store containers tightly closed in a cool, dry place away from oxidizing agents and moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. fpharm.uniba.sk [fpharm.uniba.sk]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. hinotek.com [hinotek.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Diphenylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312307#what-are-the-physical-properties-of-diphenylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com